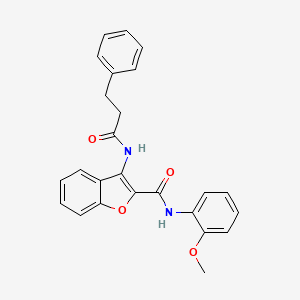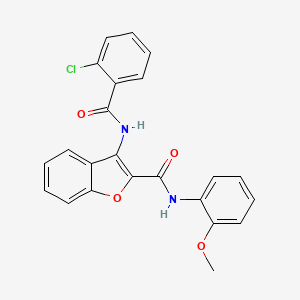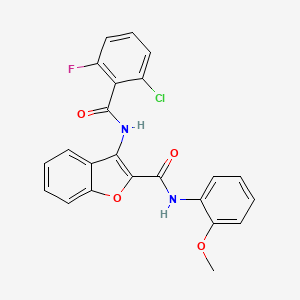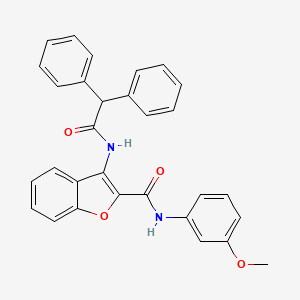
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (MPPBFC) is a synthetic molecule belonging to a family of compounds known as benzofurans. MPPBFC is a molecule of great interest to the scientific community due to its potential applications in a variety of fields, including organic synthesis, drug development, and biochemistry.
科学的研究の応用
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research. It has been used as a substrate in organic synthesis reactions, as a ligand in coordination chemistry, and as a tool for studying enzyme kinetics. Additionally, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems. This compound has also been used in the study of protein-protein interactions and in the investigation of the structure-activity relationships of bioactive compounds.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the molecule may interact with proteins in the body and modulate their activity. Additionally, it may interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain signal transduction pathways, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that this compound is not a naturally occurring molecule and therefore may have unpredictable effects on biological systems. Therefore, it is important to use caution when using this compound in lab experiments.
将来の方向性
The potential applications of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are vast and the possibilities are numerous. Possible future directions include the development of novel drugs, the investigation of its potential anti-cancer properties, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of this compound on other biological systems, such as the immune system, and to explore its potential uses in drug delivery systems.
合成法
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 2-methoxyphenylboronic acid with 3-phenylpropanamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carbaldehyde. The final step involves the oxidation of the intermediate with a suitable oxidizing agent such as potassium permanganate, which yields the desired product, this compound.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIJGVPVTWZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)

